1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea

Antileukemic Structure-Activity Relationship Thiazolyl Urea

This 5-substituted thiazolyl urea offers a unique combination of furan, thiazole, and 4-fluorobenzyl moieties, making it a compelling starting point for academic SAR exploration. As demonstrated by Peng et al. (2025), minor structural changes profoundly impact antileukemic potency, so this compound cannot be substituted with generic analogs. No bioactivity or selectivity data exists for CAS 1421468-49-6, meaning procurement is exclusively for researchers willing to perform de novo biochemical, cellular, and pharmacokinetic characterization. Ideal for novel kinase profiling panels and chemical biology tool development.

Molecular Formula C17H16FN3O2S
Molecular Weight 345.39
CAS No. 1421468-49-6
Cat. No. B2769920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea
CAS1421468-49-6
Molecular FormulaC17H16FN3O2S
Molecular Weight345.39
Structural Identifiers
SMILESCC1=C(SC(=N1)C2=CC=CO2)CNC(=O)NCC3=CC=C(C=C3)F
InChIInChI=1S/C17H16FN3O2S/c1-11-15(24-16(21-11)14-3-2-8-23-14)10-20-17(22)19-9-12-4-6-13(18)7-5-12/h2-8H,9-10H2,1H3,(H2,19,20,22)
InChIKeyNIPCKJSNLFENRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea (CAS 1421468-49-6): Procurement-Relevant Chemical Identity and Class Context


1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea (CAS 1421468-49-6) is a synthetic, small-molecule heterocyclic urea derivative. It features a 4-fluorobenzyl group linked via a urea bridge to a 2-(furan-2-yl)-4-methylthiazol-5-yl methyl moiety. This compound belongs to the broader class of 5-substituted thiazolyl ureas, a scaffold under active investigation for antileukemic and kinase inhibitory applications. However, the compound's specific biological profile and comparative performance data remain largely unreported in the accessible primary literature, patents, or authoritative public databases. Consequently, its procurement rationale cannot currently be supported by peer-reviewed, quantitative differentiation evidence against its closest structural analogs.

Why Generic Substitution of 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea Is Not Evidence-Based


Within the 5-substituted thiazolyl urea class, even minor structural modifications are known to cause profound shifts in biological activity and target selectivity. As demonstrated by Peng et al. (2025), the antileukemic potency of these compounds is 'quite sensitive to the positions and properties of the aromatic substituents' [1]. Therefore, a 4-fluorobenzyl derivative cannot be assumed to behave identically to other analogs, such as those with tert-butyl, o-tolyl, or methoxyphenyl substitutions, which are commercially available but lack published head-to-head comparisons. The absence of quantitative selectivity, potency, and pharmacokinetic data for CAS 1421468-49-6 means that any attempt at generic substitution would be purely speculative and carry a high risk of divergent experimental outcomes.

Quantitative Differentiation Evidence for 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea Against Closest Analogs


No Reported Head-to-Head Biological Activity Comparison Exists for This Compound

A comprehensive search of primary research articles, patents, and authoritative databases (PubMed, Google Patents, PubChem) yielded no quantitative biological activity data for 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea (CAS 1421468-49-6). The closest advanced study in the same chemical class, by Peng et al. (2025) [1], reports antileukemic IC50 values for a series of 5-substituted thiazolyl ureas, but the specific 4-fluorobenzyl derivative is not among the compounds tested. Consequently, no direct head-to-head comparison, cross-study comparison, or class-level inference with quantitative data can be made for this compound relative to its closest analogs.

Antileukemic Structure-Activity Relationship Thiazolyl Urea

Absence of Kinase Selectivity Profiling Data in Public Domain

The thiazolyl urea scaffold is associated with kinase inhibition, as exemplified by the Rho kinase inhibitor RKI-1447 . However, a search for kinase profiling data (e.g., via ChEMBL, PubChem BioAssay) returned no results for CAS 1421468-49-6. Without a selectivity fingerprint (e.g., inhibition % or IC50 against a panel of kinases), it is impossible to compare this compound's target engagement profile to known thiazolyl urea kinase inhibitors like RKI-1447 or Sorafenib. Its behavior against common off-targets remains entirely uncharacterized.

Kinase Inhibition Selectivity Thiazolyl Urea

No Physicochemical or ADMET Differentiation Data Available

Core physicochemical properties such as experimental logP, aqueous solubility, and permeability, as well as ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) parameters, are not reported for this compound in any publicly available source. In contrast, structurally related thiazolyl urea compounds have reported ADMET predictions; for example, compound 6h from a related series was predicted to have higher aqueous solubility than Sorafenib [1]. Without such data, the compound cannot be quantitatively differentiated from other thiazolyl ureas in terms of its drug-likeness or developability profile.

ADMET Physicochemical Properties Drug-likeness

Potential Application Scenarios for 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea Based on Chemical Class


Exploratory Antileukemic Screening in Academic Research

Given the established antileukemic activity of close structural analogs [1], this compound could serve as a novel starting point for academic groups exploring structure-activity relationships within 5-substituted thiazolyl ureas. However, this application is purely exploratory, as no activity data exists to prioritize it over the more potent analogs already described.

Kinase Inhibitor Lead Generation with Mandatory Primary Profiling

The thiazolyl urea core is a recognized kinase inhibitor pharmacophore . This compound could be included in a panel for initial kinase profiling, but procurement for this purpose is only justified if the user commits to generating the first selectivity data, as no prior profiling evidence exists.

Chemical Biology Tool Compound Development (High-Risk)

The unique combination of furan, thiazole, and 4-fluorobenzyl moieties may confer novel target interactions not found in simpler analogs. This compound could be procured as a tool for chemical biology studies, but with the understanding that extensive characterization (biochemical, cellular, and pharmacokinetic) must be performed de novo, and success is not guaranteed by existing data.

Quote Request

Request a Quote for 1-(4-Fluorobenzyl)-3-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.